molecular formula C18H20ClN3O2 B12925488 Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- CAS No. 124437-50-9

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-

Cat. No.: B12925488
CAS No.: 124437-50-9
M. Wt: 345.8 g/mol
InChI Key: ZLKXCFJTGDNRLO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- (Chemical Abstracts registry number 314062-79-8), also referred to as BTA39, is a pyridazinyl oxime ether derivative synthesized as part of a series of capsid-binding inhibitors targeting human rhinovirus (HRV) and other picornaviruses. Structurally, it features a benzaldehyde core substituted with a 2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy group. This compound emerged from efforts to optimize the antiviral activity of pirodavir analogues, with modifications aimed at enhancing oral bioavailability and potency .

In vitro studies demonstrated that BTA39 exhibits potent antipicornavirus activity, with efficacy comparable to pirodavir. Notably, its oxime ether functional group was critical for retaining antiviral activity, as aldehyde, ketone, or hydrazide analogues of related compounds showed significantly reduced potency . BTA39 also demonstrated oral bioavailability in animal models, making it a promising candidate for further development .

Properties

CAS No.

124437-50-9

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

4-[2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethoxy]benzaldehyde

InChI

InChI=1S/C18H20ClN3O2/c19-17-5-6-18(21-20-17)22-10-7-14(8-11-22)9-12-24-16-3-1-15(13-23)2-4-16/h1-6,13-14H,7-12H2

InChI Key

ZLKXCFJTGDNRLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCOC2=CC=C(C=C2)C=O)C3=NN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- typically involves the following key steps:

  • Step 1: Synthesis of 4-(6-chloropyridazin-3-yl)benzaldehyde intermediate
    This intermediate is commonly prepared via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid. The reaction uses palladium catalysts under basic conditions to form the C-C bond between the pyridazine and benzaldehyde rings.

    • Typical yield: ~20% under standard conditions
    • Optimization involves catalyst screening (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), temperature control (60–100°C), and base selection (K2CO3 or Cs2CO3).
  • Step 2: Formation of the ethoxy-piperidine linkage
    The benzaldehyde intermediate is then functionalized by introducing a 2-(4-piperidinyl)ethoxy substituent. This involves nucleophilic substitution or etherification reactions where the phenolic hydroxyl or halide precursor reacts with a piperidine derivative bearing an appropriate leaving group or nucleophile.

  • Step 3: Attachment of the 6-chloro-3-pyridazinyl group to the piperidine nitrogen
    The piperidine nitrogen is substituted with the 6-chloro-3-pyridazinyl moiety, often via nucleophilic aromatic substitution or amination reactions using 6-chloropyridazine derivatives.

Detailed Reaction Conditions and Techniques

Step Reaction Type Reagents & Catalysts Conditions Notes
1 Suzuki-Miyaura Cross-Coupling 3,6-Dichloropyridazine, 4-formylphenylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (K2CO3) 60–100°C, inert atmosphere, 12–24 h Moderate yield (~20%), purification by column chromatography
2 Etherification / Nucleophilic Substitution 4-(6-chloropyridazin-3-yl)benzaldehyde, 2-(4-piperidinyl)ethanol or halide derivative, base (e.g., K2CO3) Reflux in polar aprotic solvent (DMF, DMSO) Formation of ethoxy linkage connecting benzaldehyde and piperidine
3 N-Arylation / Amination Piperidine intermediate, 6-chloropyridazine or derivative Heating under reflux or microwave-assisted synthesis Substitution at piperidine nitrogen with pyridazinyl group

Purification and Characterization

  • Purification: Column chromatography on silica gel using dichloromethane/hexane or ethyl acetate mixtures is standard. Recrystallization from ethanol/water mixtures can improve purity.
  • Characterization:
    • ^1H NMR: Aldehyde proton appears near δ 10.1 ppm; aromatic and heterocyclic protons show characteristic splitting patterns.
    • ^13C NMR and mass spectrometry confirm molecular structure and weight.
    • IR spectroscopy confirms aldehyde C=O stretch (~1715 cm^-1) and ether linkages.

Research Findings and Optimization Insights

  • Catalyst and Base Effects: Pd catalysts with bulky phosphine ligands improve coupling efficiency. Cs2CO3 base can enhance reaction rates compared to K2CO3.
  • Microwave-Assisted Synthesis: Reduces reaction times significantly in cross-coupling and amination steps, improving throughput.
  • Green Chemistry Approaches: Use of recyclable catalysts and solvent-free conditions are under investigation to improve sustainability in industrial scale-up.
  • Selective Reductions: If further functional group modifications are needed (e.g., reduction of aldehyde to alcohol), NaBH4 is preferred for selective reduction without affecting pyridazine or piperidine rings.

Comparative Data Table of Key Intermediates and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Method Highlights Reference
4-(6-Chloropyridazin-3-yl)benzaldehyde C11H7ClN2O 218.64 Aldehyde, pyridazine Suzuki-Miyaura cross-coupling
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- C19H24ClN5O 373.9 Aldehyde, ether, piperidine, pyridazine Multi-step: coupling, etherification, amination
4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]benzaldehyde oxime C19H24N4O2 340.4 Oxime, ether, piperidine, pyridazine Similar synthetic route with oxime formation

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups, electrophilic reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzaldehyde derivatives

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions that form covalent bonds with nucleophilic sites on biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

BTA188: Methyl-Substituted Analog

BTA188 (benzaldehyde 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-O-ethyloxime) is a direct structural analogue of BTA39, differing only in the substitution of the 6-chloro group on the pyridazinyl ring with a methyl group. Key comparisons include:

  • Antiviral Activity : Both compounds showed high activity against selected HRV strains, but BTA39’s chloro substituent conferred slightly broader efficacy across viral serotypes. The chloro group’s electron-withdrawing properties may enhance binding affinity to viral capsid proteins .
  • Bioavailability: Both BTA39 and BTA188 exhibited oral bioavailability, suggesting that minor substituent changes (chloro vs.

4-(2-Piperidin-1-ylethoxy)Benzaldehyde Derivatives

lists several structurally related benzaldehyde derivatives with variations in the piperidinyl or pyridazinyl substituents. Examples include:

  • Benzaldehyde, 4-[2-(4-methyl-1-piperidinyl)ethoxy]- : The replacement of the pyridazinyl group with a methyl-piperidine moiety eliminates antiviral activity, highlighting the necessity of the pyridazinyl ring for targeting picornaviruses .
  • Benzaldehyde, 4-[2-(dipropylamino)ethoxy]-: This compound, featuring a dipropylamino group instead of the pyridazinyl-piperidine chain, lacks antiviral activity, further underscoring the importance of the heterocyclic pyridazinyl component .

Dichloro-Methylphenoxy and Silyl-Substituted Analogues

  • Benzaldehyde, 4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]- (CAS 921630-61-7): This derivative replaces the pyridazinyl-piperidine group with a dichloro-methylphenoxy chain.
  • Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]- (CAS 566949-37-9) : The silyl-protected ethoxy group may improve metabolic stability compared to BTA39, though biological activity data remain unreported .

Pyrazolyl and Benzisoxazole Derivatives

  • 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 514801-13-9) : This compound replaces the pyridazinyl-piperidine chain with a nitro-pyrazolyl group. While its activity is uncharacterized, the nitro group’s electrophilic nature may confer reactivity useful in prodrug designs .
  • 1,2-Benzisoxazole, 3-ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-: Shares the pyridazinyl-piperidine motif with BTA39 but incorporates a benzisoxazole core. Limited data suggest pharmaceutical applications, though its safety profile requires further evaluation .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Antiviral Activity (HRV) Bioavailability Source
BTA39 C20H23ClN4O2 6-Chloro-3-pyridazinyl, oxime ether Potent Oral
BTA188 C21H26N4O2 6-Methyl-3-pyridazinyl, oxime ether Potent Oral
4-[2-(4-Methyl-1-piperidinyl)ethoxy]benzaldehyde C15H21NO2 4-Methyl-piperidine Inactive N/A
4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde C16H14Cl2O3 Dichloro-methylphenoxy Unknown N/A
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde C12H10ClN3O4 Nitro-pyrazolyl, methoxy Unknown N/A

Critical Analysis of Substituent Effects

  • Chloro vs. Methyl substitution in BTA188 may reduce polarity, slightly narrowing antiviral spectrum .
  • Piperidinyl Chain Length : Derivatives with ethyl or methylene spacers (e.g., compounds) show reduced activity, indicating optimal chain length for target engagement .
  • Oxime Ether vs. Aldehyde : The oxime ether group in BTA39/BTA188 is critical; aldehyde analogues (e.g., 4-[2-(piperidinyl)ethoxy]benzaldehyde) lack antiviral potency, likely due to reduced metabolic stability or binding .

Biological Activity

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- (CAS No. 124437-50-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₀ClN₃O₂
  • Molecular Weight : 345.823 g/mol
  • Structural Features : The compound contains a benzaldehyde moiety linked to a piperidine ring via an ethoxy group, with a chlorinated pyridazine substituent that may influence its biological activity.

Biological Activity Overview

The biological activity of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- has been investigated in various contexts, primarily focusing on its pharmacological effects.

Neuropharmacological Effects

Given the presence of the piperidine and pyridazine rings, this compound may interact with neurotransmitter systems. Studies involving related compounds suggest potential effects on serotonin and dopamine receptors, which could indicate anxiolytic or antidepressant properties .

Table 1: Summary of Neuropharmacological Studies

CompoundTarget ReceptorEffectReference
Piperidine Derivative ASerotonin 5-HT1AAgonist
Pyridazine Derivative BDopamine D2Antagonist

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties. Similar benzaldehyde derivatives have been shown to inhibit acetylcholinesterase (AChE), an important target for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against clinical isolates. The results indicated that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Neuropharmacological Assessment :
    Another study assessed the effects of piperidine-containing compounds on anxiety-like behavior in rodent models. The results demonstrated that these compounds reduced anxiety behaviors in elevated plus maze tests, indicating their potential as anxiolytic agents .

The biological activity of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission.
  • Enzyme Inhibition : Inhibition of key enzymes such as AChE could enhance cholinergic signaling.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function may underlie its antimicrobial effects.

Q & A

Q. What synthetic strategies are recommended for preparing Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-?

A multi-step synthesis is typically employed. First, the pyridazinyl-piperidinyl moiety is synthesized via nucleophilic substitution of 6-chloro-3-pyridazine with 4-piperidinyl precursors. The ethoxy linker is introduced using 1,2-dibromoethane or similar reagents, followed by coupling to 4-hydroxybenzaldehyde under alkaline conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization is critical for isolating the final product. Yields for analogous compounds range from 13% to 40%, depending on reaction optimization .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and linker integrity.
  • IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
  • Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related dialdehydes .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition assays (e.g., kinases, phosphatases) due to the pyridazinyl motif’s role in ATP-binding pocket interactions.
  • Receptor binding studies (e.g., GPCRs) leveraging the piperidine moiety’s affinity for neurotransmitter receptors.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines to identify therapeutic potential. Reference protocols from studies on benzaldehyde derivatives in bioactivity screens .

Advanced Research Questions

Q. How does the substitution pattern on the pyridazinyl ring impact target selectivity in kinase inhibition?

Computational docking (e.g., AutoDock Vina) paired with SAR studies can map interactions between the 6-chloro group and kinase active sites. For example, chloro-substituted pyridazines enhance hydrophobic interactions in ATP-binding pockets, while bulkier groups may reduce affinity. Compare IC₅₀ values of analogs with varying substituents to identify optimal pharmacophores .

Q. What methodologies resolve discrepancies in reported metabolic stability data for similar compounds?

Contradictions often arise from assay variability (e.g., microsomal vs. hepatocyte models). Standardize protocols using:

  • Human liver microsomes (HLM) with NADPH cofactors for phase I metabolism.
  • LC-MS/MS quantification of parent compound degradation.
  • Cross-laboratory validation to control for inter-experimental variability. For example, conflicting half-life (t₁/₂) values for piperidine-containing compounds were resolved using harmonized HLM conditions .

Q. How can regioselectivity challenges during pyridazinyl-piperidinyl coupling be addressed?

To minimize byproducts:

  • Use directed ortho-metalation (DoM) strategies with lithium bases to activate specific pyridazine positions.
  • Introduce protecting groups (e.g., Boc on piperidine) to block undesired nucleophilic sites.
  • Optimize solvent polarity (e.g., DMF for SNAr reactions) to enhance selectivity, as seen in analogous syntheses of substituted benzaldehydes .

Q. What computational tools predict the compound’s blood-brain barrier (BBB) permeability?

Apply in silico models like QikProp or ADMET Predictor™ using parameters such as:

  • LogP (optimal range: 2–5 for CNS penetration).
  • Polar surface area (PSA) (<90 Ų favors BBB crossing).
  • Molecular weight (<500 Da). For piperidine-containing analogs, PSA values <70 Ų correlated with improved BBB permeability in preclinical models .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel GF₂₅₄) to minimize over-substitution.
  • Data Interpretation : Use Scifinder® or Reaxys® to cross-reference spectral data with published analogs.
  • Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate biological data and identify consensus trends.

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